molecular formula C21H15BrN2O3 B408826 N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide

Cat. No.: B408826
M. Wt: 423.3g/mol
InChI Key: WVYYCYVMJZOUDH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane at reflux temperature . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the 5-bromo and 2-methoxy substituents.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Benzooxazol-2-yl-phenyl)-isobutyramide
  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Aminophenyl)benzoxazole

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide is unique due to the presence of the 5-bromo and 2-methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H15BrN2O3

Molecular Weight

423.3g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide

InChI

InChI=1S/C21H15BrN2O3/c1-26-18-10-9-14(22)12-16(18)20(25)23-15-6-4-5-13(11-15)21-24-17-7-2-3-8-19(17)27-21/h2-12H,1H3,(H,23,25)

InChI Key

WVYYCYVMJZOUDH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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